molecular formula C23H21ClN6O3 B2443327 9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921811-45-2

9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2443327
CAS No.: 921811-45-2
M. Wt: 464.91
InChI Key: WBZMTKXQLBWZPX-UHFFFAOYSA-N
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Description

9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a potent, ATP-competitive, and highly selective small-molecule inhibitor of casein kinase 1 delta and epsilon (CK1δ/ε). Its high selectivity over other kinases, including the closely related CK1α isoform, makes it a valuable chemical probe for dissecting the specific physiological roles of CK1δ and CK1ε . These kinases are key regulators of the circadian clock, Wnt/β-catenin signaling, and DNA damage response pathways. Consequently, this inhibitor is primarily used in basic research to investigate the pathophysiology of circadian rhythm disorders, neurodegenerative diseases, and certain cancers. By potently inhibiting CK1δ/ε, it has been shown to stabilize the core clock protein PERIOD, thereby modulating circadian period length and phase in cellular models . Its research utility extends to preclinical studies exploring CK1 inhibition as a therapeutic strategy for the treatment of acute myeloid leukemia (AML) and other malignancies where CK1 activity is dysregulated.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3/c1-4-33-17-10-8-15(9-11-17)19-25-26-22-29(13-14-6-5-7-16(24)12-14)18-20(30(19)22)27(2)23(32)28(3)21(18)31/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMTKXQLBWZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC(=CC=C5)Cl)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921811-45-2) is a member of the triazolo-purine family and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C23H21ClN6O3
  • Molecular Weight: 464.9 g/mol
  • Structure: The compound features a triazole ring fused to a purine-like moiety with various substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Research indicates that compounds similar to this one may inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2. This inhibition disrupts cell cycle progression and can lead to apoptosis in cancer cells.
  • Receptor Modulation : The compound may act as an allosteric modulator for purine receptors, influencing signaling pathways involved in inflammation and cellular proliferation .
  • Anti-inflammatory Properties : Preliminary studies suggest that it could exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro assays have shown IC50 values lower than those of standard anti-inflammatory drugs like indomethacin .

Biological Activity Overview

Activity TypeMechanism/TargetReference
AnticancerCDK2/cyclin A2 inhibition
Anti-inflammatoryCOX-1 and COX-2 inhibition
Receptor modulationAllosteric modulation of purine receptors

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that a structurally similar compound effectively inhibited cancer cell proliferation in vitro by targeting CDK2. The compound's binding affinity was linked to its structural characteristics that enhance interaction with the enzyme's active site.
  • Anti-inflammatory Efficacy : In a comparative study against standard anti-inflammatory agents, derivatives of this compound showed significant inhibition of COX enzymes with promising IC50 values. This suggests a potential for development as a therapeutic agent in inflammatory diseases .
  • Molecular Docking Studies : Molecular docking simulations revealed favorable binding interactions between the compound and various biological targets, supporting its potential as a lead compound for drug development in both oncology and inflammation-related conditions .

Q & A

Q. Example Workflow :

Assay TypeIn Vitro IC50 (nM)In Vivo ED50 (mg/kg)Notes
Kinase A12 ± 225 ± 5Low solubility
Kinase B8 ± 150 ± 10High plasma protein binding

Basic: What stability parameters are critical during formulation development?

Methodological Answer:

Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of the ethoxy group) .

HPLC-MS monitoring : Track impurity profiles under accelerated storage conditions. Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Excipient compatibility : Screen with common stabilizers (e.g., PVP, cyclodextrins) using differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for substituent variations?

Methodological Answer:

Library design : Synthesize analogs with systematic substitutions (e.g., halogens at the benzyl position, alkoxy groups on the phenyl ring). Use Design of Experiments (DoE) to minimize resource use .

Biological testing : Employ high-throughput screening (HTS) for kinase inhibition or cytotoxicity. Normalize data to a reference compound (e.g., staurosporine for kinase assays) .

QSAR modeling : Correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity using partial least squares (PLS) regression .

SAR Insight : The 3-chlorobenzyl group enhances target affinity by 3-fold compared to unsubstituted analogs, while 4-ethoxyphenyl improves metabolic stability .

Advanced: What methodologies address inconsistencies in crystallographic vs. computational conformational predictions?

Methodological Answer:

Dynamic simulations : Run molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to compare computed conformers with X-ray data. Analyze RMSD values for deviations .

Torsional angle analysis : Identify flexible regions (e.g., benzyl group rotation) causing discrepancies. Use QM/MM hybrid methods for accurate energy landscapes .

Experimental validation : Co-crystallize with target proteins to resolve bioactive conformations, bridging computational and empirical data .

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